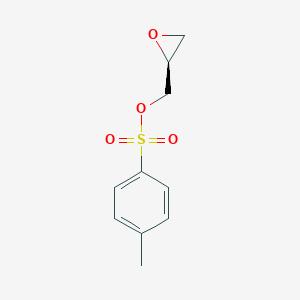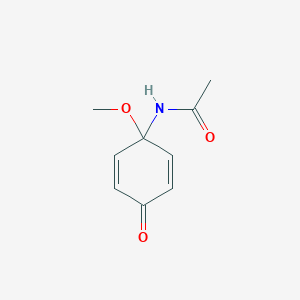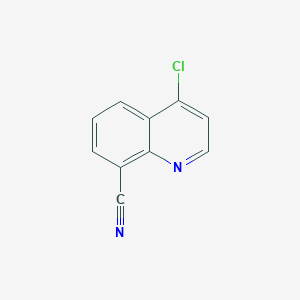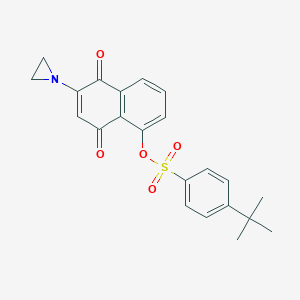
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate, also known as AZQ, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in cancer treatment. AZQ is a synthetic compound that has been shown to exhibit potent anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is believed to be related to its ability to generate ROS. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. Cancer cells are more susceptible to ROS-induced damage than normal cells due to their increased metabolic activity and higher levels of oxidative stress. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to generate ROS through a process known as redox cycling, which involves the transfer of electrons between 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate and other molecules in the cell.
Efectos Bioquímicos Y Fisiológicos
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to have several biochemical and physiological effects. In addition to its ability to induce apoptosis in cancer cells, 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This is important because tumors require a blood supply in order to grow and metastasize. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has also been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it has been shown to be effective against a variety of cancer cell lines. This makes it a potentially useful compound for the development of new cancer therapies. However, one limitation of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate is that it can be toxic to normal cells at high concentrations. This toxicity can limit its usefulness in clinical settings.
Direcciones Futuras
There are several future directions for research on 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate. One area of interest is the development of new formulations of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate treatment. Finally, there is interest in combining 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate with other cancer therapies in order to improve its efficacy and reduce toxicity.
Métodos De Síntesis
The synthesis of 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate involves the reaction of 2-aziridinyl-1,4-naphthoquinone with 4-tert-butylbenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that is relatively stable.
Aplicaciones Científicas De Investigación
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been extensively studied for its potential use in cancer treatment. Several studies have shown that 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate can induce apoptosis, or programmed cell death, in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which can lead to DNA damage and ultimately cell death. 2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propiedades
Número CAS |
133042-00-9 |
|---|---|
Nombre del producto |
2-Aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate |
Fórmula molecular |
C22H21NO5S |
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
[6-(aziridin-1-yl)-5,8-dioxonaphthalen-1-yl] 4-tert-butylbenzenesulfonate |
InChI |
InChI=1S/C22H21NO5S/c1-22(2,3)14-7-9-15(10-8-14)29(26,27)28-19-6-4-5-16-20(19)18(24)13-17(21(16)25)23-11-12-23/h4-10,13H,11-12H2,1-3H3 |
Clave InChI |
UFXITINRXJOWMR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC3=C2C(=O)C=C(C3=O)N4CC4 |
Otros números CAS |
133042-00-9 |
Sinónimos |
2-ANQBB 2-aziridinyl-1,4-naphthoquinon-5-yl 4-tert-butylbenzenesulfonate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(3,5-Dimethoxyphenyl)pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135012.png)
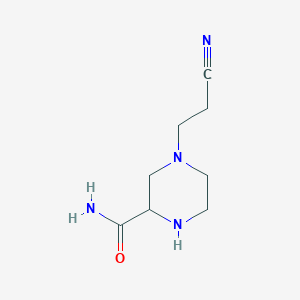
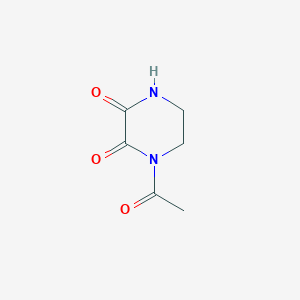
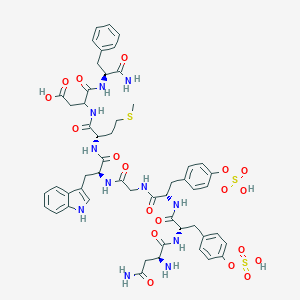
![7-Methylbenz[a]anthracene](/img/structure/B135024.png)
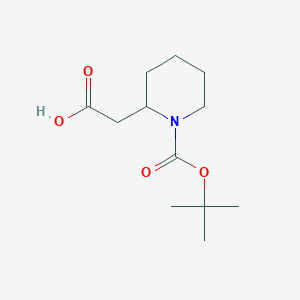
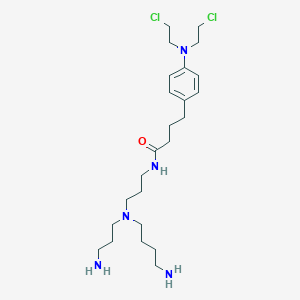
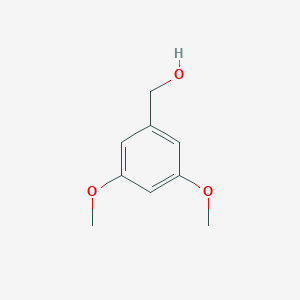
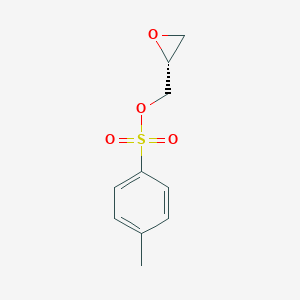
![Ethanone, 1-[4-(hydroxymethyl)-2-furanyl]-(9CI)](/img/structure/B135034.png)
![8-Methylbenz[a]anthracene](/img/structure/B135035.png)
